Regulatory-Compliant Accuracy and Precision
In a validated UPLC-MS/MS method applied to a bioequivalence study, the use of Perindopril-d4 as an internal standard enabled the method to achieve accuracy and precision within regulatory acceptance criteria. The method demonstrated accuracy ranging from 89.6% to 112.4% and precision with a coefficient of variation (CV) of ≤ 13.8% for the quantification of Perindopril in human plasma [1].
| Evidence Dimension | Assay Accuracy and Precision (using Perindopril-d4 as IS) |
|---|---|
| Target Compound Data | Accuracy: 89.6 - 112.4%; Precision: CV ≤ 13.8% |
| Comparator Or Baseline | Regulatory acceptance criteria for bioanalytical method validation (e.g., FDA/EMA guidance: accuracy 85-115%, precision CV ≤ 15%) |
| Quantified Difference | Method performance falls well within the acceptable limits, demonstrating the internal standard's effectiveness in controlling analytical variability. |
| Conditions | UPLC-MS/MS analysis of Perindopril in human plasma following acetonitrile protein precipitation, using an Acquity UPLC BEH C18 column and positive ionization electrospray mass spectrometry. |
Why This Matters
This demonstrates that procurement of this specific deuterated internal standard is directly linked to achieving the stringent method performance metrics required for regulatory submission, reducing the risk of costly assay failure or re-validation.
- [1] Gu Y, et al. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. Int J Clin Pharmacol Ther. 2020;58(2):82-91. View Source
